3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide
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Overview
Description
“3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” is a synthetic organic compound that belongs to the class of furo[3,4-b]pyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furo[3,4-b]pyran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.
Oxidation to form the N-oxide: This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, such compounds may be studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-b]pyran derivatives: These compounds share the same core structure and may have similar biological activities.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group may exhibit similar chemical reactivity and biological properties.
Uniqueness
The uniqueness of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
117612-00-7 |
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Molecular Formula |
C15H14FNO4 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,2-dimethyl-7-oxo-3,5-dihydrofuro[3,4-b]pyran-4-imine oxide |
InChI |
InChI=1S/C15H14FNO4/c1-15(2)7-12(11-8-20-14(18)13(11)21-15)17(19)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3/b17-12+ |
InChI Key |
YDVQKXADKJTCMZ-SFQUDFHCSA-N |
Isomeric SMILES |
CC1(C/C(=[N+](/C2=CC=C(C=C2)F)\[O-])/C3=C(O1)C(=O)OC3)C |
Canonical SMILES |
CC1(CC(=[N+](C2=CC=C(C=C2)F)[O-])C3=C(O1)C(=O)OC3)C |
Origin of Product |
United States |
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